molecular formula C24H27NO5 B2599834 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-81-6

1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2599834
CAS RN: 877810-81-6
M. Wt: 409.482
InChI Key: AYCMRCYYCHFORW-UHFFFAOYSA-N
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Description

1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, commonly known as DABCO, is a spirochromanone derivative that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a multi-step process involving several chemical reactions, and its unique structure makes it an attractive candidate for further investigation.

Scientific Research Applications

Pharmacophore in Medicinal Chemistry

Spiro[chroman-2,4'-piperidin]-4-one derivatives, including 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been identified as important pharmacophores in medicinal chemistry. They are structural components in numerous drugs, drug candidates, and biochemical reagents. Recent advancements have demonstrated significant progress in the synthesis of these derivatives and their biological relevance, suggesting the potential for developing new biologically active substances containing this pharmacophore for various therapeutic applications (Ghatpande et al., 2020).

Acetyl-CoA Carboxylase Inhibitors

Several spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. Notably, these compounds exhibited ACC inhibitory activity in the low nanomolar range, indicating their potential as therapeutic agents for metabolic disorders. Specifically, certain derivatives demonstrated the ability to enhance whole-body fat oxidation in mice, even in the presence of a high carbohydrate diet, highlighting their potential for obesity and diabetes management (Shinde et al., 2009).

Anti-Microbial Agents

The synthesis of novel N-acyl/aroyl spiro[chroman-2,4′-piperidin]-4(3H)-one analogues has been explored, yielding compounds with significant anti-fungal and anti-microbial activities. These findings are supported by molecular docking studies, which show excellent integrations with microbial targets, suggesting these derivatives could serve as potent anti-microbial agents (Ghatpande et al., 2021).

properties

IUPAC Name

1'-(3,4-diethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-3-28-21-10-9-17(15-22(21)29-4-2)23(27)25-13-11-24(12-14-25)16-19(26)18-7-5-6-8-20(18)30-24/h5-10,15H,3-4,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCMRCYYCHFORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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